molecular formula C17H15ClN4O3 B4894964 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea

Cat. No.: B4894964
M. Wt: 358.8 g/mol
InChI Key: XGBVWKXMZATMJJ-UHFFFAOYSA-N
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Description

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea typically involves the formation of the oxadiazole ring followed by the introduction of the urea moiety. One common method involves the cyclization of an amidoxime with an acyl chloride to form the oxadiazole ring. The resulting intermediate is then reacted with an isocyanate to introduce the urea group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methoxyphenyl groups can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-24-12-6-4-5-11(9-12)20-17(23)19-10-15-21-16(22-25-15)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBVWKXMZATMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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